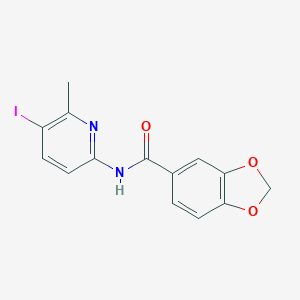![molecular formula C21H27N3O4S B244660 2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244660.png)
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound X in scientific literature.
作用機序
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases that are involved in cancer growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the growth and proliferation of cancer cells. Compound X has been shown to have a low toxicity profile and does not have any significant adverse effects on normal cells.
実験室実験の利点と制限
Compound X has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a low toxicity profile, which makes it safe for use in animal studies. However, there are certain limitations to its use in lab experiments. Compound X has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
将来の方向性
There are various future directions for the research on Compound X. One direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of Compound X and its potential side effects.
合成法
Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of 4-ethylphenol, 4-(methylsulfonyl)-1-piperazine, and 4-chloro-3-nitrobenzoic acid as starting materials. The reaction proceeds through a series of steps involving the formation of intermediates, which are then further reacted to form Compound X. The final product is obtained after purification through column chromatography.
科学的研究の応用
Compound X has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of inflammation. Compound X has also been studied for its potential use in the treatment of various neurological disorders.
特性
分子式 |
C21H27N3O4S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-17-4-10-20(11-5-17)28-16-21(25)22-18-6-8-19(9-7-18)23-12-14-24(15-13-23)29(2,26)27/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChIキー |
PYHUXCZALIRDQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)